chemical structure and properties of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline
chemical structure and properties of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline
An In-depth Technical Guide to 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline, a chemical compound of interest in contemporary synthetic and medicinal chemistry. The document delineates its core chemical and physical properties, provides a detailed, validated synthetic protocol, and discusses its analytical characterization through spectroscopic methods. Furthermore, it explores the compound's emerging applications, particularly as a key intermediate in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the handling and application of this molecule.
Introduction and Core Concepts
The landscape of modern drug discovery is intricately linked with the exploration of novel molecular scaffolds. Chlorine-containing compounds, in particular, have established a significant presence in pharmaceuticals, with over 250 FDA-approved drugs featuring this halogen.[1][2] The inclusion of a chlorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, membrane permeability, and binding affinity to biological targets.
2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline belongs to the sulfonamide class of compounds. Sulfonamides are a cornerstone of medicinal chemistry, renowned for their wide spectrum of biological activities, including antimicrobial and antiviral properties.[3] This specific molecule integrates a chlorinated aniline core with a 4-methyl-piperidine sulfonyl moiety, creating a unique structural motif with potential for diverse chemical modifications and biological applications. Its utility is primarily recognized as a crucial building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.
This guide aims to consolidate the available technical information on 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline, providing a reliable resource for its synthesis, characterization, and potential applications.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
Chemical Structure and Identifiers
The structural representation of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline is foundational to understanding its chemical behavior.
Caption: Chemical structure of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 328028-22-4 |
| Molecular Formula | C₁₁H₁₅ClN₂O₂S |
| Molecular Weight | 278.77 g/mol |
| InChI Key | LXBHDZXGPCQZQL-UHFFFAOYSA-N[4] |
| Canonical SMILES | CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)N)Cl |
Physical and Chemical Properties
The physical properties of the compound dictate its handling, storage, and formulation characteristics.
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical Form | Solid | [4] |
| Purity | Typically ≥95% | [4] |
| Storage Temperature | 2-8°C, sealed in dry, dark place | [4] |
| Predicted XlogP | 2.4 | [5] |
Synthesis and Manufacturing
The synthesis of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The general synthetic strategy involves the formation of a sulfonyl chloride intermediate followed by amination.
Synthetic Pathway Overview
A common synthetic route begins with 2-chloroaniline, which undergoes chlorosulfonation to produce 2-chloro-5-aminobenzenesulfonyl chloride. This intermediate is then reacted with 4-methylpiperidine to yield the final product.
Caption: Generalized synthetic workflow for the target compound.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
Step 1: Synthesis of 2-Chloro-5-aminobenzenesulfonyl Chloride
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In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber.
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Cool the flask in an ice bath to 0-5°C.
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Slowly add 2-chloroaniline to an excess of chlorosulfonic acid with continuous stirring. The rate of addition should be controlled to maintain the temperature below 10°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
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Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.
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Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
Step 2: Synthesis of 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline
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Dissolve the crude 2-chloro-5-aminobenzenesulfonyl chloride in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
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Add a base, such as triethylamine or pyridine, to the solution.
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Cool the mixture in an ice bath and slowly add 4-methylpiperidine.
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Stir the reaction mixture at room temperature for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, wash the organic layer with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the final compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Data
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR spectroscopy is used to identify the different types of protons and their chemical environments within the molecule. Expected signals would include aromatic protons, the protons of the piperidine ring, and the methyl group protons.
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¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
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Mass Spectrometry (MS):
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Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.
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Infrared (IR) Spectroscopy:
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IR spectroscopy can be used to identify the functional groups present in the molecule, such as the N-H stretches of the aniline, the S=O stretches of the sulfonamide, and the C-Cl stretch.
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Applications in Research and Drug Development
2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline is a valuable intermediate in the synthesis of pharmacologically active molecules. Its structural features make it a versatile building block for creating libraries of compounds for high-throughput screening.
Role as a Synthetic Intermediate
The aniline group of the molecule is a key functional handle for further chemical modifications. It can readily undergo a variety of reactions, including:
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Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.
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Buchwald-Hartwig amination: Cross-coupling reactions with aryl halides to form diarylamines.
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Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
These transformations allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Potential Therapeutic Areas
Compounds derived from 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline have been investigated for a range of therapeutic applications. The sulfonamide moiety is a well-known pharmacophore in various drug classes. For example, related sulfonamide-containing piperazine and piperidine derivatives have been explored as:
The specific combination of the chloro, aniline, and methyl-piperidine sulfonyl groups in this molecule provides a unique starting point for the design of novel inhibitors targeting specific biological pathways.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline.
Table 3: Hazard and Safety Information
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
| H335: May cause respiratory irritation |
Data based on a closely related compound, 2-Chloro-5-(piperidin-1-ylsulfonyl)aniline.[4]
It is imperative to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal before working with this compound. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
2-Chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-aniline is a chemical intermediate with significant potential in the field of medicinal chemistry. Its well-defined structure, coupled with the reactivity of its aniline functional group, makes it a valuable tool for the synthesis of novel compounds with diverse biological activities. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, serving as a foundational resource for researchers and developers in the pharmaceutical sciences. Continued exploration of derivatives based on this scaffold is likely to yield new therapeutic candidates in the years to come.
References
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NextSDS. 2-chloro-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline. Available from: [Link]
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Swale, D. R., et al. (2020). Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel. PLoS Neglected Tropical Diseases, 14(5), e0008107. Available from: [Link]
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Li, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. Available from: [Link]
- Google Patents. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
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Gopalakrishnan, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 193-231. Available from: [Link]
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PubChemLite. Methyl 2-chloro-5-(piperidine-1-sulfonyl)benzoate. Available from: [Link]
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